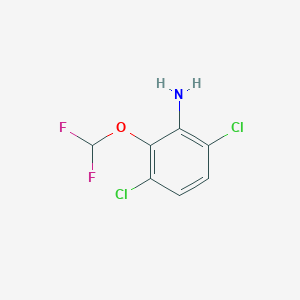

3,6-Dichloro-2-(difluoromethoxy)aniline

Description

3,6-Dichloro-2-(difluoromethoxy)aniline is a halogenated aniline derivative featuring two chlorine atoms at the 3- and 6-positions of the benzene ring and a difluoromethoxy (-OCF₂H) group at the 2-position. This compound is of interest in agrochemical and pharmaceutical research due to the electron-withdrawing properties of the chlorine and difluoromethoxy substituents, which enhance its stability and reactivity in substitution or coupling reactions.

Properties

IUPAC Name |

3,6-dichloro-2-(difluoromethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2F2NO/c8-3-1-2-4(9)6(5(3)12)13-7(10)11/h1-2,7H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPJODYYKFBHFDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)N)OC(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3,6-Dichloro-2-(difluoromethoxy)aniline typically involves the reaction of 3,6-dichloroaniline with difluoromethoxy reagents under specific conditions. One common method includes the use of 1,2-dibromo-1,1,2,3,3,3-hexafluoropropane in the presence of a base such as sodium hydrogen carbonate and a phase transfer catalyst like tetrabutylammonium hydrogen sulfate . The reaction is carried out in a solvent mixture of tert-butylmethyl ether and water .

Chemical Reactions Analysis

3,6-Dichloro-2-(difluoromethoxy)aniline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding nitro or quinone derivatives.

Reduction: Reduction reactions can convert it into amine derivatives.

Scientific Research Applications

3,6-Dichloro-2-(difluoromethoxy)aniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,6-Dichloro-2-(difluoromethoxy)aniline involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Halogenation Effects

(a) 3-Chloro-2-(2,2-difluoroethoxy)aniline

- Molecular Formula: C₈H₈ClF₂NO .

- Key Features: A chlorine atom at the 3-position and a difluoroethoxy (-OCH₂CF₂) group at the 2-position. Mono isotopic mass: 207.026248 . Collision cross-section (CCS) Predicted CCS values for adducts range from 136.8 Ų ([M-H]⁻) to 148.2 Ų ([M+Na]+) .

- The absence of a second chlorine atom (as in 3,6-dichloro substitution) lowers molecular weight (207.604 Da vs. ~246 Da for the target compound) and may decrease halogen bonding interactions .

(b) 3,5-Dichloro-2,4-difluoroaniline

- Molecular Formula : C₆H₃Cl₂F₂N .

- Key Features :

- Comparison :

- The absence of a difluoromethoxy group reduces polarity and may limit solubility in polar solvents.

- Dual halogenation (Cl and F) enhances electron-withdrawing effects, but steric hindrance from adjacent substituents (2,4-F) could impede nucleophilic aromatic substitution compared to the target compound’s 2-OCF₂H group .

Trifluoromethoxy vs. Difluoromethoxy Substituents

(a) 2-Chloro-5-(trifluoromethoxy)aniline

Positional Isomerism and Functional Group Variations

(a) 2-Chloro-6-fluoroaniline

- Synonyms: 2-Chloro-6-fluorobenzenamine .

- Key Features :

- Chlorine and fluorine substituents at adjacent positions (2 and 6).

- Adjacent halogens (Cl and F) may lead to steric clashes in synthesis, unlike the 3,6-dichloro separation in the target compound .

Data Table: Key Properties of Compared Compounds

Biological Activity

3,6-Dichloro-2-(difluoromethoxy)aniline is an organic compound with the molecular formula C7H5Cl2F2NO. It has garnered attention in scientific research due to its potential biological activities, notably in antimicrobial and anticancer domains. This article delves into the biological activity of this compound, summarizing its mechanisms, structure-activity relationships (SAR), and relevant case studies.

This compound is synthesized through various methods, typically involving the reaction of 3,6-dichloroaniline with difluoromethoxy reagents. One common synthesis route includes using 1,2-dibromo-1,1,2,3,3,3-hexafluoropropane in the presence of sodium hydrogen carbonate and a phase transfer catalyst like tetrabutylammonium hydrogen sulfate.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Its antimicrobial properties may stem from its capacity to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may induce apoptosis or inhibit cell proliferation through interference with critical signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting that it could serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

In cancer studies, this compound has shown promise as an anticancer agent. It has been observed to inhibit cell proliferation in several cancer cell lines. For instance, preliminary data suggest that it can induce apoptosis in cancer cells through the activation of specific pathways . The structure-activity relationship (SAR) studies indicate that modifications on the aniline structure can enhance its potency against different cancer types.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of chlorine and difluoromethoxy groups significantly influences its reactivity and interaction with biological targets. For example:

| Compound | IC50 (μM) | Comments |

|---|---|---|

| This compound | 0.8 | High potency against specific cancer cell lines |

| 3-(difluoromethoxy)aniline | >15 | Lower activity compared to dichloro derivative |

| 4-(difluoromethoxy)aniline | >10 | Significantly less active than meta-substituted derivatives |

The above table summarizes findings from various studies indicating that modifications to the aniline core can lead to substantial differences in biological activity .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Antimicrobial Efficacy : A study reported that this compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The mechanism was linked to membrane disruption and enzyme inhibition.

- Anticancer Studies : In vitro studies demonstrated that this compound reduced viability in several cancer cell lines such as MDA-MB-231 and PC-3, showing IC50 values ranging from 1.67 μM to 2.22 μM .

- Pharmacokinetics : Research on pharmacokinetic properties revealed moderate stability and permeability in cellular assays, suggesting potential for therapeutic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.